Ibezapolstat - 1275582-97-2

Ibezapolstat

Catalog Number: EVT-1726049
CAS Number: 1275582-97-2
Molecular Formula: C18H20Cl2N6O2
Molecular Weight: 423.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibezapolstat is a novel, first-in-class antibiotic that acts as a DNA polymerase IIIC inhibitor. [, , , ] It exhibits a unique Gram-positive selective spectrum (GPSS) activity, primarily targeting low G+C content Gram-positive bacteria, including Clostridioides difficile. [, , ] This selectivity makes Ibezapolstat a promising candidate for treating C. difficile infection (CDI) while potentially minimizing disruption to the beneficial gut microbiota. [, , ]

Metronidazole

Compound Description: Metronidazole is a nitroimidazole antimicrobial with activity against anaerobic bacteria and certain parasites. It functions as a prodrug, becoming activated under anaerobic conditions and causing DNA strand breakage. Metronidazole is a commonly used treatment option for CDI. [, , , ]

Relevance: Metronidazole serves as a comparator drug in many studies evaluating the efficacy and safety of Ibezapolstat. While both drugs demonstrate activity against C. difficile [, , , ], Ibezapolstat exhibits a more targeted spectrum of activity, potentially leading to fewer disruptions in the gut microbiome [, ]. This difference in microbiome impact suggests that Ibezapolstat might be associated with a lower risk of CDI recurrence compared to Metronidazole []. Furthermore, Ibezapolstat maintains activity against Metronidazole-resistant C. difficile strains, highlighting its potential advantage in managing multidrug-resistant infections [].

Vancomycin

Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycans. Considered a first-line treatment for CDI, Vancomycin is typically administered orally for this indication due to its poor oral absorption. [, , , , , ]

Relevance: Similar to Metronidazole, Vancomycin is frequently used as a comparator drug in Ibezapolstat studies [, , , ]. Although both drugs effectively target C. difficile [, , ], they differ significantly in their impact on the gut microbiome. Ibezapolstat demonstrates a more favorable microbiome profile compared to Vancomycin [, ], characterized by a selective increase in Actinobacteria, particularly Bifidobacteriaceae []. In contrast, Vancomycin treatment often leads to a broader disruption of the gut microbial community, potentially increasing the risk of CDI recurrence []. Ibezapolstat's more selective spectrum of activity and less disruptive effects on the gut microbiota suggest a potential advantage in reducing CDI recurrence rates compared to Vancomycin. Additionally, Ibezapolstat shows promise in combating Vancomycin-resistant C. difficile strains, underscoring its potential role in addressing antimicrobial resistance [].

Fidaxomicin

Compound Description: Fidaxomicin is a macrocyclic antibiotic with bactericidal activity against C. difficile. It acts by inhibiting RNA polymerase, impairing bacterial protein synthesis. Considered a first-line treatment for CDI, Fidaxomicin is known for its narrow spectrum of activity, primarily targeting Gram-positive bacteria. [, , , ]

Relevance: Fidaxomicin is a crucial comparator drug in studies investigating Ibezapolstat. Both drugs exhibit potent activity against C. difficile, including strains resistant to Metronidazole and Vancomycin [, ]. Fidaxomicin's narrow spectrum of activity is often highlighted as a desirable feature, potentially minimizing disruption to the gut microbiome []. Similar to Fidaxomicin, Ibezapolstat also demonstrates a relatively targeted antibacterial spectrum, with a preference for Gram-positive bacteria, which is believed to be advantageous in reducing CDI recurrence risk [, ]. Comparative studies focusing on the impact of Ibezapolstat and Fidaxomicin on the gut microbiome and their long-term effects on CDI recurrence are crucial to determining the optimal therapeutic strategy for CDI.

Ridinilazole

Compound Description: Ridinilazole is a novel antibiotic with a narrow spectrum of activity, primarily targeting C. difficile. Although its exact mechanism of action is not fully understood, it is believed to disrupt essential bacterial processes, leading to bacterial cell death. Ridinilazole has shown promising results in clinical trials for treating CDI, demonstrating high cure rates and a reduced risk of recurrence compared to Vancomycin. [, ]

Relevance: Ridinilazole represents an important emerging antibiotic for CDI treatment and shares similarities with Ibezapolstat in terms of its narrow spectrum of activity and potential to reduce CDI recurrence. Both drugs target C. difficile with high specificity, minimizing collateral damage to the gut microbiome, which is crucial for preventing recurrent infections [, , ]. The development of both Ridinilazole and Ibezapolstat highlights the ongoing efforts to identify novel therapies that effectively address CDI while preserving the integrity of the gut microbial community.

Overview

Ibezapolstat is a novel antibiotic currently under investigation for the treatment of Clostridioides difficile infections. It is classified as a Gram-Positive Selective Spectrum antibacterial agent, specifically targeting the DNA polymerase IIIC enzyme in bacteria. This unique mechanism of action allows it to inhibit the growth of certain Gram-positive bacteria while preserving beneficial gut microbiota, making it a promising candidate for reducing the recurrence of C. difficile infections.

Source

Ibezapolstat was developed by Acurx Pharmaceuticals and is known scientifically as ACX-362E. It has completed Phase I clinical trials and is currently progressing through Phase II trials, demonstrating significant efficacy in early studies against C. difficile and showing beneficial effects on the gut microbiome .

Classification

Ibezapolstat belongs to a new class of antibiotics that selectively inhibit bacterial DNA polymerase IIIC. This classification positions it uniquely among antibiotics, particularly in its ability to target C. difficile without adversely affecting other important gut bacteria .

Synthesis Analysis

Methods

The synthesis of Ibezapolstat involves a series of chemical reactions designed to create a small molecule that can effectively inhibit DNA polymerase IIIC. While specific proprietary methods are not disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that can be modified through various organic reactions.
  2. Reactions: Key reactions likely include alkylation, acylation, and cyclization processes to construct the complex structure of Ibezapolstat.
  3. Purification: After synthesis, the compound undergoes purification steps such as crystallization or chromatography to isolate the active pharmaceutical ingredient.
Molecular Structure Analysis

Structure

Ibezapolstat has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with bacterial DNA polymerase IIIC. The specific molecular formula and structural diagram are proprietary but can be summarized as follows:

  • Molecular Formula: C_xH_yN_zO_w (exact values not publicly available).
  • Key Functional Groups: The structure includes aromatic rings and heterocycles that enhance binding affinity to the target enzyme.

Data

The molecular weight and other specific data points are not publicly detailed but are critical for understanding its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions

Ibezapolstat primarily acts through the inhibition of DNA polymerase IIIC in C. difficile. This inhibition prevents bacterial DNA replication, leading to cell death. Key reactions associated with its mechanism include:

  1. Binding Reaction: Ibezapolstat binds to the active site of DNA polymerase IIIC.
  2. Inhibition Reaction: The binding results in conformational changes that inhibit enzyme activity.

Technical Details

The minimum inhibitory concentration (MIC) for Ibezapolstat against C. difficile is approximately 2 mg/L, indicating its potency compared to existing treatments .

Mechanism of Action

Ibezapolstat functions by selectively inhibiting DNA polymerase IIIC, an enzyme crucial for bacterial DNA replication. This inhibition disrupts the replication process, leading to bacterial cell death. Additionally, it shows a unique ability to modulate the gut microbiome positively by preserving beneficial bacteria while targeting pathogenic strains .

Process

  1. Inhibition: Ibezapolstat binds to DNA polymerase IIIC.
  2. Disruption: The inhibition prevents DNA synthesis.
  3. Outcome: Leads to reduced viability of C. difficile, decreasing infection recurrence rates.
Physical and Chemical Properties Analysis

Physical Properties

  • Form: Ibezapolstat is typically formulated as an oral tablet.
  • Solubility: Specific solubility data are proprietary but are essential for formulation development.

Chemical Properties

  • Stability: Stability studies indicate that Ibezapolstat maintains efficacy under various conditions typical for oral medications.
  • pH Sensitivity: Its activity may vary with pH, which is crucial for gastrointestinal absorption.
Applications

Ibezapolstat is primarily being developed for scientific use in treating C. difficile infections, particularly recurrent cases that are difficult to manage with existing antibiotics like vancomycin and fidaxomicin . Its unique mechanism suggests potential applications in preserving gut microbiota during antibiotic therapy, thereby reducing adverse effects associated with traditional treatments.

Properties

CAS Number

1275582-97-2

Product Name

Ibezapolstat

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one

Molecular Formula

C18H20Cl2N6O2

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27)

InChI Key

DEGSGBKTODESHH-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.